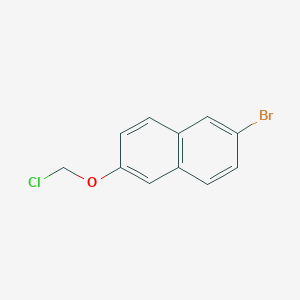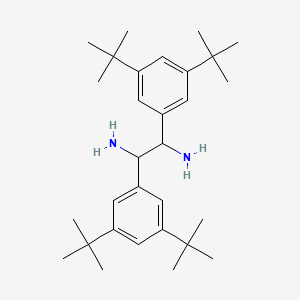![molecular formula C16H24ClF3N2 B13689515 N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)
N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a trifluoromethyl group, which imparts distinct chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride typically involves the alkylation of 3-(trifluoromethyl)phenethylamine with N,N-dimethylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable base, such as sodium hydride, and a solvent like benzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .
化学反応の分析
Types of Reactions
N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Benzene, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- 1-(4-Fluorophenyl)cyclopentane-1-carbonitrile
- 1-[3-(Trifluoromethyl)phenyl]cyclopentane-1-carbonitrile
Uniqueness
N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C16H24ClF3N2 |
|---|---|
分子量 |
336.82 g/mol |
IUPAC名 |
N,N-dimethyl-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C16H23F3N2.ClH/c1-21(2)15(8-4-10-20-12-15)9-7-13-5-3-6-14(11-13)16(17,18)19;/h3,5-6,11,20H,4,7-10,12H2,1-2H3;1H |
InChIキー |
DERMPOBTHSIYDP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(CCCNC1)CCC2=CC(=CC=C2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)





![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)







